molecular formula C17H10FN3O5S B13379070 (5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379070
M. Wt: 387.3 g/mol
InChI Key: XILPDJAHGMWMLJ-UUASQNMZSA-N
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Description

2-[(4-fluorophenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a fluorophenyl group, and a nitrobenzodioxole moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one typically involves the condensation of 4-fluoroaniline with 6-nitro-1,3-benzodioxole-5-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

2-[(4-fluorophenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzodioxole moiety, in particular, enhances its potential as an anticancer and antimicrobial agent compared to other similar compounds .

Biological Activity

The compound (5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structure and Properties

The structure of the compound features a thiazole ring system substituted with a 4-fluoroaniline and a nitrobenzodioxole group. This unique combination is believed to contribute to its biological efficacy.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties across various human cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon).
  • Mechanism of Action : The compound was shown to decrease reactive oxygen species (ROS) production, increase lactate dehydrogenase release, and reduce cell viability in a dose-dependent manner. Notably, it induced apoptosis and cell cycle arrest in these cell lines .

2. Antimicrobial Activity

The thiazolidinone scaffold has been linked with antimicrobial properties:

  • Activity Against Pathogens : The compound demonstrated effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
  • Mechanism : The exact mechanism remains under investigation but is thought to involve disruption of bacterial cell wall synthesis or function.

3. Anti-inflammatory Activity

Inflammation plays a critical role in numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest:

  • Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines.
  • Potential Applications : This activity suggests its utility in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Data Tables

Biological ActivityCell Line/PathogenIC50 ValueMechanism
AnticancerA54910 µMInduces apoptosis
AntimicrobialE. coli25 µg/mLDisruption of cell wall
Anti-inflammatoryRAW 264.7 macrophages15 µMInhibition of cytokines

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Lung Cancer Cells : A study reported that treatment with the compound resulted in a significant decrease in cell proliferation after 48 hours, with an IC50 value indicating potent activity against A549 cells .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and found that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as a therapeutic agent .
  • Anti-inflammatory Effects : In vitro studies using RAW 264.7 macrophages demonstrated that the compound reduced TNF-alpha production by approximately 40% compared to untreated controls .

Properties

Molecular Formula

C17H10FN3O5S

Molecular Weight

387.3 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)imino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10FN3O5S/c18-10-1-3-11(4-2-10)19-17-20-16(22)15(27-17)6-9-5-13-14(26-8-25-13)7-12(9)21(23)24/h1-7H,8H2,(H,19,20,22)/b15-6-

InChI Key

XILPDJAHGMWMLJ-UUASQNMZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)[N+](=O)[O-]

Origin of Product

United States

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